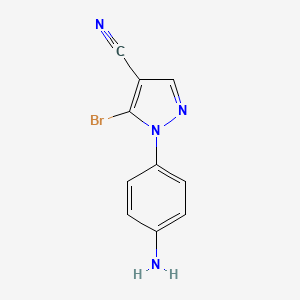
trans-4-Morpholinocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-Morpholinocyclohexanol” is a chemical compound with the CAS Number: 1228947-14-5 . It has a molecular weight of 185.27 and its IUPAC name is 4-(4-morpholinyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for “trans-4-Morpholinocyclohexanol” is 1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10- . This code provides a specific text string representation for molecular structures.
Physical And Chemical Properties Analysis
“trans-4-Morpholinocyclohexanol” is a solid at room temperature . It has a molecular weight of 185.27 . The compound is stored in a refrigerator .
Aplicaciones Científicas De Investigación
Trans-4-Morpholinocyclohexanol is involved in the electrophilic sulfenylation of the C=C norbornene bond, forming bi- and tricyclic sulfides, a process significant in organic synthesis (Zyk, Beloglazkina, & Mamaeva, 1998).
Morpholine derivatives, including trans-4-Morpholinocyclohexanol, play a crucial role in the development of pharmaceutical drugs due to their therapeutic potential in tackling a broad range of medical ailments (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016).
Trans-4-Morpholinocyclohexanol is a precursor for pharmaceutical intermediates, showcasing its significance in drug synthesis (Li Jia-jun, 2012).
It has been used in the study of fluorination of cyclohexanols, indicating its role in chemical transformations (K. Mange & W. Middleton, 1989).
Certain derivatives of trans-4-Morpholinocyclohexanol have shown efficacy in suppressing ischaemia-induced arrhythmias in rats, highlighting its potential in cardiac therapeutic applications (Barrett et al., 2000).
Its derivatives have been investigated for catalytic osmylation reactions, relevant in organic synthesis (Darvich & Rovshandeh, 1995).
Trans-4-Morpholinocyclohexanol analogues exhibit acetylcholine-storage-blocking activity, significant in studying neurotransmitter dynamics (Rogers et al., 1989).
Its derivatives have been used in temperature studies of stereoselective organocatalyzed aldol reactions in water, contributing to the understanding of reaction mechanisms (Emer, Galletti, & Giacomini, 2008).
Trans-4-Morpholinocyclohexanol's derivatives exhibit opioid activity, demonstrating potential in pain management and analgesic drug development (Zhonggiang Liu et al., 2003).
It has been used in the study of combustion chemistry of oxygenated nitrogen-containing fuels, important in environmental and energy research (Lucassen et al., 2009).
Safety And Hazards
The safety information for “trans-4-Morpholinocyclohexanol” indicates that it has a GHS07 pictogram and a signal word of warning . Hazard statements include H302 . Precautionary statements include P280, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propiedades
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFIVCWONKRRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728942 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinocyclohexanol | |
CAS RN |
1228947-14-5 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

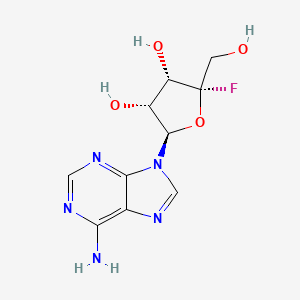



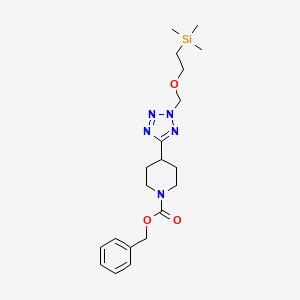

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
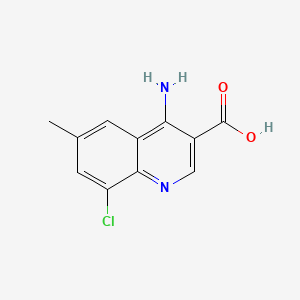
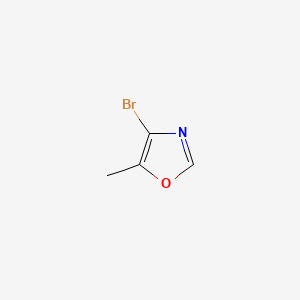
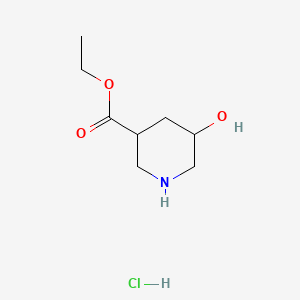
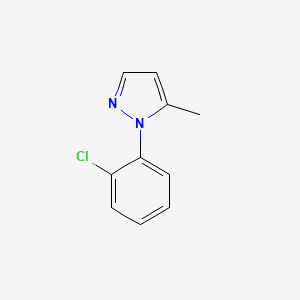
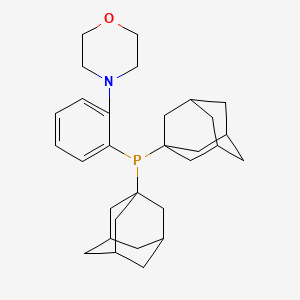
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
